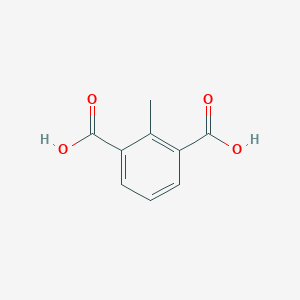
2-Methylisophthalic acid
Vue d'ensemble
Description
2-Methylisophthalic acid is an organic compound with the molecular formula C9H8O4. It is a derivative of isophthalic acid, characterized by the presence of a methyl group attached to the benzene ring. This compound is of significant interest due to its applications in the production of polyesters, resins, and plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylisophthalic acid can be synthesized through various methods. One common approach involves the oxidation of 2-methylbenzene-1,3-dicarboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic oxidation of meta-xylene. This process employs a cobalt-manganese catalyst and oxygen, resulting in the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to optimize the yield and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 2-methylterephthalic acid under strong oxidizing conditions.
Reduction: Reduction of this compound can yield 2-methylbenzene-1,3-dimethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Methylterephthalic acid.
Reduction: 2-Methylbenzene-1,3-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methylisophthalic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polyesters and resins, which are essential in the production of plastics and coatings.
Biology: The compound has potential biological activity and is being studied for its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of high-performance materials, including polymers and composites.
Mécanisme D'action
The mechanism of action of 2-Methylisophthalic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular functions through its structural properties .
Comparaison Avec Des Composés Similaires
Isophthalic Acid: An isomer of 2-Methylisophthalic acid, used in the production of polyethylene terephthalate (PET) resins.
Terephthalic Acid: Another isomer, widely used in the production of PET and other polymers.
Phthalic Acid: Used in the production of plasticizers and resins.
Uniqueness: this compound is unique due to the presence of the methyl group, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
2-methylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDLAEPHWROGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466089 | |
| Record name | 2-methylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15120-47-5 | |
| Record name | 2-methylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research elaborate on any other interesting properties observed in the 2-methylisophthalic acid derived compounds?
A2: Yes, besides the high clearing temperatures, the research found that the SmC phases (a type of liquid crystal phase) of these compounds exhibit polar switching at temperatures significantly lower (about 50 K) than their SmA–SmC transition temperature. [] This characteristic is significant because it suggests the potential for these materials to be utilized in applications requiring electric field-induced switching at lower operating temperatures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


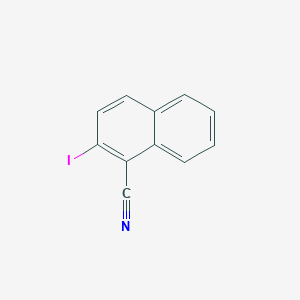
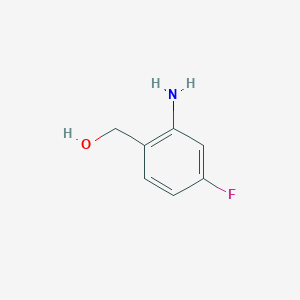
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
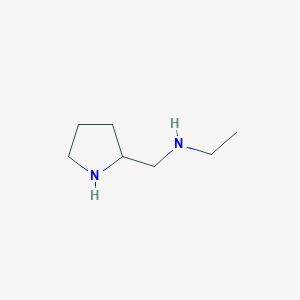
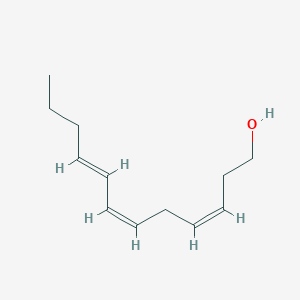
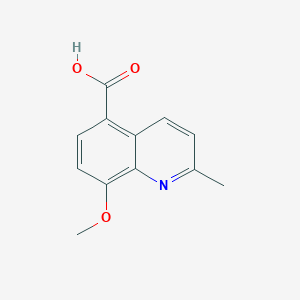
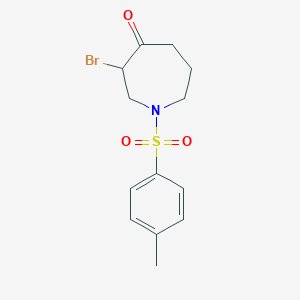
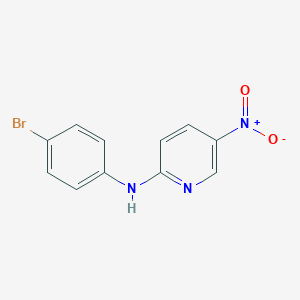
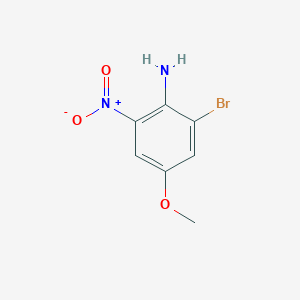


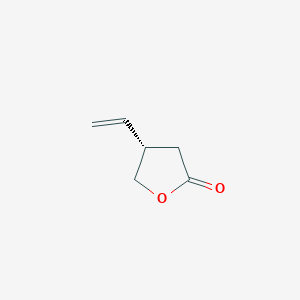

![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)
